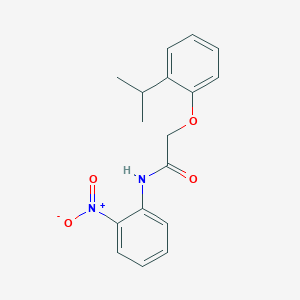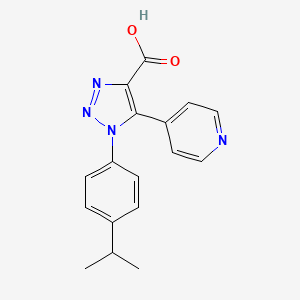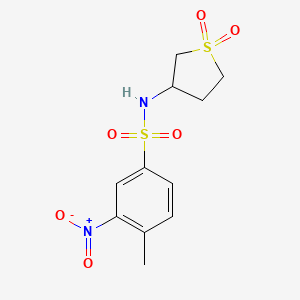
5-phenylquinuclidin-3-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-phenylquinuclidin-3-ol hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a cholinergic muscarinic receptor agonist, which means that it can activate the muscarinic receptors in the brain and other parts of the body. In
科学的研究の応用
5-phenylquinuclidin-3-ol hydrochloride has been studied extensively for its potential applications in various fields. In neuroscience, it has been used as a tool to study the muscarinic receptor system in the brain. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease. In addition, it has been used in pharmacology research to study the effects of muscarinic receptor activation on various physiological processes.
作用機序
The mechanism of action of 5-phenylquinuclidin-3-ol hydrochloride involves the activation of muscarinic receptors in the brain and other parts of the body. Muscarinic receptors are a type of acetylcholine receptor that plays a crucial role in various physiological processes such as cognition, memory, and motor control. Activation of these receptors by 5-phenylquinuclidin-3-ol hydrochloride leads to increased signaling and subsequent physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-phenylquinuclidin-3-ol hydrochloride are diverse and depend on the specific muscarinic receptor subtype that is activated. In general, activation of muscarinic receptors leads to increased signaling through various intracellular pathways, including the phosphoinositide pathway, the cyclic AMP pathway, and the MAP kinase pathway. This leads to a wide range of physiological effects, including changes in heart rate, blood pressure, gastrointestinal motility, and cognitive function.
実験室実験の利点と制限
One of the main advantages of using 5-phenylquinuclidin-3-ol hydrochloride in lab experiments is its specificity for muscarinic receptors. This allows researchers to selectively activate these receptors and study their effects on various physiological processes. However, one limitation of using this compound is its potential toxicity at high concentrations. Careful dosing and monitoring are required to ensure the safety of experimental subjects.
将来の方向性
There are many potential future directions for research involving 5-phenylquinuclidin-3-ol hydrochloride. One area of interest is the development of new drugs that target muscarinic receptors for the treatment of neurodegenerative diseases. Another area of interest is the study of the effects of muscarinic receptor activation on various physiological processes, including inflammation, metabolism, and immune function. Overall, 5-phenylquinuclidin-3-ol hydrochloride is a versatile compound with many potential applications in scientific research.
合成法
The synthesis of 5-phenylquinuclidin-3-ol hydrochloride involves the reaction of 3-quinuclidinone with benzaldehyde in the presence of sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of 5-phenylquinuclidin-3-ol. This synthesis method has been optimized to produce high yields of pure product and has been extensively used in research studies.
特性
IUPAC Name |
5-phenyl-1-azabicyclo[2.2.2]octan-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c15-13-9-14-7-6-11(13)12(8-14)10-4-2-1-3-5-10;/h1-5,11-13,15H,6-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTCRWHACHIAJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC(C1C(C2)O)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenylquinuclidin-3-ol hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-chloro-4-fluorophenyl)-2-{[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4966594.png)
![2-(methoxymethyl)-1-(3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)piperidine](/img/structure/B4966600.png)
![5-(3-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}benzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4966607.png)
![5-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4966610.png)
![1-allyl-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4966618.png)

![1-[(2-fluorophenyl)acetyl]-2-methylindoline](/img/structure/B4966639.png)
![7-{(6-methyl-2-pyridinyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B4966643.png)

![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)[4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzyl]methylamine](/img/structure/B4966650.png)
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B4966656.png)
![4-({4-chloro-3-[(2-thienylcarbonyl)amino]phenyl}amino)-4-oxo-2-butenoic acid](/img/structure/B4966657.png)
